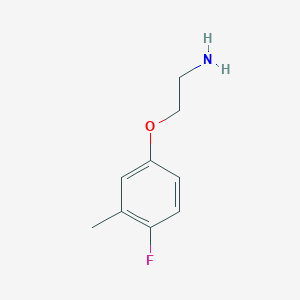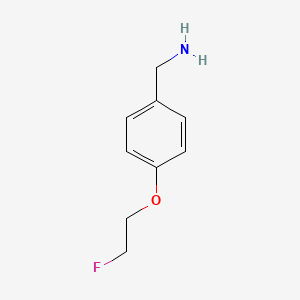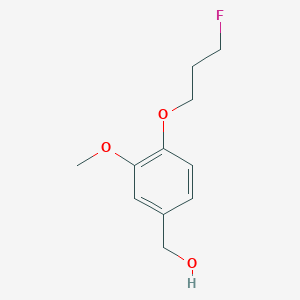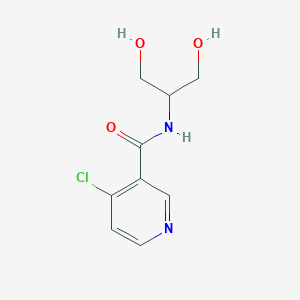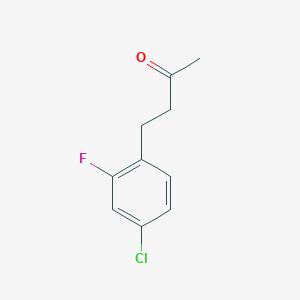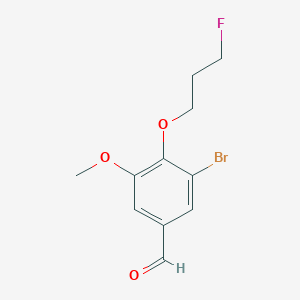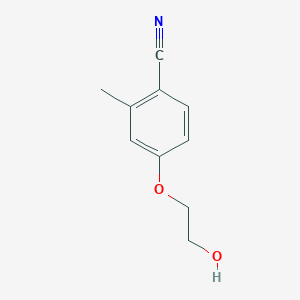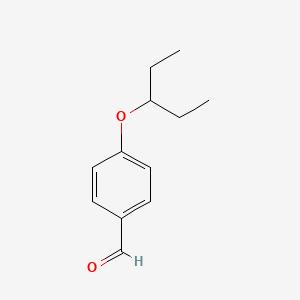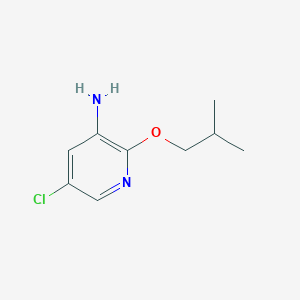
5-Chloro-2-(2-methylpropoxy)pyridin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties :
- The compound has been used in the synthesis of various pyridine derivatives. For instance, Ponticello et al. (1980) utilized a related compound in the synthesis of 2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines, which have potential bioisostere properties and evaluated for antihypertensive activities (Ponticello, Engelhardt, & Baldwin, 1980).
- Stankevičiūtė et al. (2016) explored the oxyfunctionalization of pyridine derivatives using Burkholderia sp., indicating the use of such compounds in biological and chemical industry applications (Stankevičiūtė et al., 2016).
Potential in Medicinal Chemistry :
- A related compound, synthesized by Schmid et al. (2006), was highlighted for its potential in medicinal chemistry due to its three-dimensional molecular scaffold, useful for adapting to biological targets (Schmid, Schühle, & Austel, 2006).
Applications in Organic Synthesis :
- Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the selective amination of polyhalopyridines, which is a key process in the synthesis of various pyridine-based compounds (Ji, Li, & Bunnelle, 2003).
- Reisinger et al. (2004) conducted studies on tetrazolopyridines and azidopyridines, leading to the synthesis of diazepines and cyanopyrroles, showcasing the versatility of pyridine compounds in organic synthesis (Reisinger, Bernhardt, & Wentrup, 2004).
Development of Fluorescent Sensors :
- Nolan et al. (2006) developed Zinpyr family fluorescent Zn(II) sensors, using pyridyl-amine-pyrrole groups, demonstrating the application of pyridine derivatives in the development of biological imaging tools (Nolan et al., 2006).
Polymer Synthesis and Material Science :
- Kimura, Konno, and Takahashi (1992) reported the use of a similar compound for the synthesis of polyamides and amides, indicating its utility in material science (Kimura, Konno, & Takahashi, 1992).
properties
IUPAC Name |
5-chloro-2-(2-methylpropoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVXMSCCMONDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-methylpropoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



